N-(2-Sulfanylethyl)decanamide
Description
N-(2-Sulfanylethyl)decanamide is a thiol-functionalized amide compound characterized by a decanamide backbone linked to a 2-sulfanylethyl group. This structure confers unique reactivity, particularly in biochemical and synthetic applications. The sulfanylethyl (-SCH2CH2-) moiety enables participation in redox reactions and thiol-mediated ligation processes, such as the bis(2-sulfanylethyl)amido (SEA) ligation used in peptide bond formation .
Properties
CAS No. |
21044-09-7 |
|---|---|
Molecular Formula |
C12H25NOS |
Molecular Weight |
231.40 g/mol |
IUPAC Name |
N-(2-sulfanylethyl)decanamide |
InChI |
InChI=1S/C12H25NOS/c1-2-3-4-5-6-7-8-9-12(14)13-10-11-15/h15H,2-11H2,1H3,(H,13,14) |
InChI Key |
QAMZAHMVDUZGJL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)NCCS |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Sulfanylethyl)decanamide typically involves the reaction of decanoic acid with 2-aminoethanethiol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of coupling agents and solvents to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: N-(2-Sulfanylethyl)decanamide undergoes several types of chemical reactions, including:
Oxidation: The sulfanylethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted amides.
Scientific Research Applications
N-(2-Sulfanylethyl)decanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(2-Sulfanylethyl)decanamide involves its interaction with specific molecular targets. The sulfanylethyl group can form covalent bonds with thiol groups in proteins, leading to modulation of their activity. This interaction can affect various cellular pathways, including those involved in cell signaling and metabolism .
Comparison with Similar Compounds
Hydroxyethyl-Substituted Decanamides
Compounds like N-(2-hydroxyethyl)-N-(3-hexadecyloxy-2-hydroxypropyl)decanamide (CETYL-PO HYDROXYETHYL DECANAMIDE) and N,N-Bis(2-hydroxyethyl)decanamide replace the sulfanylethyl group with hydroxyethyl (-OCH2CH2-) or related moieties.
Key Differences :
- Reactivity : The sulfanylethyl group enables thiol-disulfide exchange and SEA ligation, critical in protein synthesis , whereas hydroxyethyl groups enhance solubility and reduce toxicity in cosmetics.
- Safety : Hydroxyethyl derivatives like N,N-Bis(2-hydroxyethyl)decanamide are flagged as environmental irritants , while sulfanylethyl analogs may pose redox-related stability challenges.
Glycyl and Adamantyl Derivatives
N-((2-Hydroxyethyl)glycyl)decanamide (HEGDA) and adamantane-containing decanamides (e.g., Compound 7 in ) exhibit specialized functions:
- HEGDA : Combines a hydroxyethylglycyl group with decanamide, enhancing biocompatibility for drug delivery systems. Its molecular weight (379.49 g/mol) and hydrophilic-lipophilic balance make it suitable for controlled-release formulations .
- Adamantyl-Decanamides : These feature rigid adamantane moieties, improving biofilm disruption efficacy (e.g., compound 7 in with a molecular weight of 1,055.80 g/mol). Such structures enhance membrane penetration, a property absent in this compound .
Functional Contrast :
- HEGDA prioritizes biocompatibility and slow degradation, whereas This compound focuses on rapid thiol-mediated reactivity.
- Adamantyl derivatives leverage steric bulk for antimicrobial activity, unlike the redox-focused sulfanylethyl group.
Aromatic and Cyclic Substituents
Compounds like N-[4-(1,3-dioxacyclopent-2-yl)benzyl]decanamide () incorporate aromatic and cyclic ether groups, altering solubility and stability. Synthesized via DCC/HO-Su coupling, these derivatives exhibit higher melting points (~77–78°C) and are explored as radical scavengers .
Comparison :
- Synthesis : Both this compound and aromatic analogs use active ester strategies (e.g., DCC/HO-Su), but the latter requires pH adjustment to 8–9 for optimal coupling .
- Applications : Aromatic derivatives target oxidative stress mitigation, while sulfanylethyl compounds are tailored for ligation chemistry.
Pharmacological Sulfanylethyl Analogs
Examples like (2S)-4-(4-fluorobenzyl)-N-(2-sulfanylethyl)piperazine-2-carboxamide (DrugBank DB07736) demonstrate the sulfanylethyl group’s versatility in drug design. This compound inhibits β-secretase, a target in Alzheimer’s disease, highlighting the moiety’s role in enhancing target binding .
Key Insight :
- The sulfanylethyl group’s dual role in reactivity (SEA ligation) and pharmacology (enzyme inhibition) underscores its broad utility compared to non-thiol analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
